molecular formula C11H12N2O2S2 B12182744 Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)- CAS No. 88819-54-9

Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)-

Cat. No.: B12182744
CAS No.: 88819-54-9
M. Wt: 268.4 g/mol
InChI Key: BYWOWCXZNUQHDC-UHFFFAOYSA-N
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Description

Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)- is a chemical compound with the molecular formula C11H12N2O2S2 It is known for its unique structure, which includes a benzothiazole ring and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)- typically involves the reaction of 2-mercaptobenzothiazole with ethylene oxide, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:

    Reaction of 2-mercaptobenzothiazole with ethylene oxide: This step forms 2-(2-benzothiazolylthio)ethanol.

    Acylation with acetic anhydride: The resulting 2-(2-benzothiazolylthio)ethanol is then acylated to form Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Benzothiazolylthio)ethanol: This compound is structurally similar but lacks the acetamide group.

    2-Mercaptobenzothiazole: A precursor in the synthesis of Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)-, it has a simpler structure.

    Benzothiazole: The core structure present in the compound, used in various chemical syntheses.

Uniqueness

Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

88819-54-9

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C11H12N2O2S2/c14-6-5-12-10(15)7-16-11-13-8-3-1-2-4-9(8)17-11/h1-4,14H,5-7H2,(H,12,15)

InChI Key

BYWOWCXZNUQHDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCCO

Origin of Product

United States

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